molecular formula C11H10F2N2 B11896482 6,8-Difluoro-2,3-dimethylquinolin-4-amine

6,8-Difluoro-2,3-dimethylquinolin-4-amine

Cat. No.: B11896482
M. Wt: 208.21 g/mol
InChI Key: RUDYUKPCMIVOHG-UHFFFAOYSA-N
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Description

6,8-Difluoro-2,3-dimethylquinolin-4-amine is a fluorinated quinoline derivative characterized by a bicyclic aromatic core substituted with fluorine atoms at positions 6 and 8, methyl groups at positions 2 and 3, and an amine functional group at position 4. The fluorine atoms enhance metabolic stability and lipophilicity, while the methyl groups contribute to steric effects and hydrophobicity. This compound is of interest in pharmaceutical research due to the structural versatility of quinolines in drug discovery, particularly in antimicrobial and kinase inhibitor development .

Properties

Molecular Formula

C11H10F2N2

Molecular Weight

208.21 g/mol

IUPAC Name

6,8-difluoro-2,3-dimethylquinolin-4-amine

InChI

InChI=1S/C11H10F2N2/c1-5-6(2)15-11-8(10(5)14)3-7(12)4-9(11)13/h3-4H,1-2H3,(H2,14,15)

InChI Key

RUDYUKPCMIVOHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=CC(=CC2=C1N)F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-2,3-dimethylquinolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoro-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents such as allylmagnesium bromide, pyridine-3-carbaldehyde, and various nucleophiles are commonly used in these reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups introduced into the quinoline ring .

Scientific Research Applications

6,8-Difluoro-2,3-dimethylquinolin-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms into the quinoline ring enhances its biological activity and provides unique properties that can be exploited in various applications . The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 6,8-Difluoro-2,3-dimethylquinolin-4-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
This compound (Target) C₁₁H₁₁F₂N 195.21 2,3-dimethyl; 6,8-difluoro; 4-amine Amine High H-bonding potential; moderate lipophilicity
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one C₁₁H₉F₂NO 209.19 1,2-dimethyl; 6,8-difluoro; 4-ketone Ketone Increased electron-withdrawing character; lower solubility
6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one C₉H₇F₂NO 183.15 6,8-difluoro; partially saturated ring Ketone Enhanced flexibility; reduced aromaticity
6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₂H₁₀F₂NO₃ 267.21 1-methyl; 3-carboxylic acid; 4-ketone Carboxylic acid, Ketone High polarity; potential for salt formation

Key Differences in Physicochemical Properties

  • Lipophilicity: The target compound’s amine group and methyl substituents confer moderate lipophilicity, whereas carboxylic acid-containing analogs (e.g., C₁₂H₁₀F₂NO₃) exhibit higher polarity and lower membrane permeability .
  • Electron Distribution: Ketone-substituted analogs (e.g., C₁₁H₉F₂NO) display electron-withdrawing effects at position 4, altering reactivity in electrophilic substitution compared to the amine group in the target compound .

Biological Activity

6,8-Difluoro-2,3-dimethylquinolin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core with two fluorine atoms at the 6 and 8 positions and two methyl groups at the 2 and 3 positions. Its molecular formula is C10H9F2NC_{10}H_{9}F_{2}N with a molecular weight of approximately 215.2 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may improve its bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Table 1: Comparison of Antimicrobial Activity

Compound NameMIC (µg/mL) E. coliMIC (µg/mL) K. pneumoniaeMIC (µg/mL) P. aeruginosa
This compound TBDTBDTBD
Ciprofloxacin0.0080.030.125
Compound A (similar structure)TBDTBDTBD

Note: TBD indicates that specific values for this compound were not available in the reviewed literature.

Anti-inflammatory Effects

Additionally, the compound has shown potential anti-inflammatory effects in preliminary studies. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Case Studies

  • Study on Antibacterial Activity : A recent study investigated the antibacterial efficacy of various quinoline derivatives against Gram-negative bacteria. Results indicated that compounds with fluorinated substituents exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

Table 2: Comparison of Quinoline Derivatives

Compound NameStructural FeaturesUnique Properties
6-Fluoroquinoline Fluorine at position 6Exhibits antibacterial properties
2-Methylquinoline Methyl group at position 2Known for neuroprotective effects
4-Aminoquinoline Amino group at position 4Used in antimalarial drugs
7-Chloroquinoline Chlorine at position 7Antimalarial activity

The incorporation of difluoromethyl groups in this compound may enhance metabolic stability and increase lipophilicity compared to other derivatives.

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